Cas no 1021224-07-6 (N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide)

N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a specialized organic compound featuring a multi-functional molecular structure. Its key advantages include a unique combination of acetylphenyl and butylbenzenesulfonyl moieties, which may confer enhanced binding affinity in biochemical interactions. The presence of a dihydropyrimidinone core and a sulfanylacetamide linkage suggests potential utility in medicinal chemistry, particularly as a scaffold for enzyme inhibition or receptor modulation. The compound's structural complexity allows for precise tuning of physicochemical properties, making it a candidate for research in targeted therapeutic applications. Its well-defined synthetic pathway ensures reproducibility, supporting its use in exploratory studies and drug development.
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide structure
1021224-07-6 structure
Product name:N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
CAS No:1021224-07-6
MF:C24H25N3O5S2
Molecular Weight:499.602403402328
CID:5381495

N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-acetylphenyl)-2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
    • N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
    • インチ: 1S/C24H25N3O5S2/c1-3-4-6-17-9-11-20(12-10-17)34(31,32)21-14-25-24(27-23(21)30)33-15-22(29)26-19-8-5-7-18(13-19)16(2)28/h5,7-14H,3-4,6,15H2,1-2H3,(H,26,29)(H,25,27,30)
    • InChIKey: DODGFRZQPGWCEQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C(C)=O)=C1)(=O)CSC1NC(=O)C(S(C2=CC=C(CCCC)C=C2)(=O)=O)=CN=1

N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3382-0367-10μmol
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
1021224-07-6 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3382-0367-20μmol
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
1021224-07-6 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3382-0367-5μmol
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
1021224-07-6 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3382-0367-3mg
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
1021224-07-6 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3382-0367-15mg
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
1021224-07-6 90%+
15mg
$89.0 2023-04-26
A2B Chem LLC
BA74786-1mg
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
1021224-07-6
1mg
$245.00 2024-04-20
A2B Chem LLC
BA74786-10mg
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
1021224-07-6
10mg
$291.00 2024-04-20
Life Chemicals
F3382-0367-2μmol
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
1021224-07-6 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3382-0367-5mg
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
1021224-07-6 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3382-0367-10mg
N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
1021224-07-6 90%+
10mg
$79.0 2023-04-26

N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide 関連文献

N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamideに関する追加情報

Comprehensive Analysis of N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (CAS 1021224-07-6)

The compound N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide (CAS 1021224-07-6) is a sophisticated organic molecule with a unique structural framework. Its molecular architecture combines an acetylphenyl group, a butylbenzenesulfonyl moiety, and a dihydropyrimidinone core, making it a subject of interest in pharmaceutical and biochemical research. Researchers are particularly intrigued by its potential applications in enzyme inhibition and signal transduction modulation, which align with current trends in targeted drug discovery.

In recent years, the scientific community has shown growing interest in sulfonyl-containing compounds due to their versatility in medicinal chemistry. The presence of the butylbenzenesulfonyl group in this molecule suggests potential interactions with biological targets, such as kinases or proteases. This aligns with the increasing demand for small-molecule inhibitors in oncology and inflammatory diseases, topics frequently searched in academic databases and AI-driven research platforms.

The dihydropyrimidinone scaffold, a key feature of this compound, is widely recognized for its pharmacophoric properties. This structural motif is often associated with bioactivity in central nervous system disorders and metabolic diseases, addressing current healthcare challenges like neurodegenerative conditions and diabetes. The compound's sulfanylacetamide linkage further enhances its potential as a drug-like candidate, meeting Lipinski's rule of five criteria for oral bioavailability.

Synthetic accessibility of CAS 1021224-07-6 has become a point of discussion in organic chemistry forums. The compound's multi-step synthesis involves challenging sulfonylation and amination reactions, reflecting the complexity of modern heterocyclic chemistry. These synthetic aspects are particularly relevant to researchers exploring green chemistry approaches and atom-economical transformations, which are trending topics in sustainable pharmaceutical development.

From a structural-activity relationship perspective, the 3-acetylphenyl substituent may contribute to receptor binding affinity, while the butyl chain could influence lipophilicity and membrane permeability. Such molecular features are crucial in contemporary computer-aided drug design (CADD), a field experiencing exponential growth due to advancements in artificial intelligence and molecular docking technologies.

Analytical characterization of this compound typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for verifying the compound's purity and structure, particularly given the complexity of its sulfonyl-pyrimidinone core. The growing integration of machine learning in spectral analysis has made such characterizations more efficient, addressing a common pain point in chemical research.

In formulation science, the physicochemical properties of N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide present interesting challenges and opportunities. Its solubility profile and thermal stability are critical parameters for potential drug delivery systems, a subject of intense research in pharmaceutical technology circles. Recent searches indicate strong interest in nanocarrier systems for similar compounds.

The compound's potential metabolic pathways and toxicity profile are other areas attracting scientific attention. With increasing focus on ADME prediction (Absorption, Distribution, Metabolism, and Excretion) in early-stage drug development, computational tools are being employed to model these aspects for CAS 1021224-07-6. This aligns with the pharmaceutical industry's shift toward fail-early strategies to reduce R&D costs.

Patent literature reveals growing intellectual property activity around dihydropyrimidinone derivatives, suggesting commercial interest in this chemical space. The specific substitution pattern of 1021224-07-6 makes it a valuable lead compound for further optimization, particularly in therapeutic areas requiring selective target engagement.

From a regulatory perspective, proper handling and characterization of this compound require adherence to Good Laboratory Practice (GLP) standards. While not classified as hazardous, its complex structure necessitates careful material safety assessment, reflecting the broader industry emphasis on responsible research practices.

In conclusion, N-(3-acetylphenyl)-2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide represents an intriguing case study in modern medicinal chemistry. Its structural features address multiple current research priorities, from targeted therapy development to computational chemistry applications. As the scientific community continues to explore its potential, this compound serves as a testament to the innovation driving contemporary pharmaceutical research.

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